molecular formula C21H15N5OS B2675860 5-Amino-6-cyano-7-phenyl-2-(phenylamino)thieno[3,2-b]pyridine-3-carboxamide CAS No. 836664-59-6

5-Amino-6-cyano-7-phenyl-2-(phenylamino)thieno[3,2-b]pyridine-3-carboxamide

Cat. No.: B2675860
CAS No.: 836664-59-6
M. Wt: 385.45
InChI Key: VJCANGHIFSKRFF-UHFFFAOYSA-N
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Description

5-Amino-6-cyano-7-phenyl-2-(phenylamino)thieno[3,2-b]pyridine-3-carboxamide is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-cyano-7-phenyl-2-(phenylamino)thieno[3,2-b]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 2-cyanothioacetamide with a suitable aldehyde in the presence of a base like trimethylamine can yield the desired thieno[3,2-b]pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the integrity of the compound during large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-cyano-7-phenyl-2-(phenylamino)thieno[3,2-b]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino or cyano groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

5-Amino-6-cyano-7-phenyl-2-(phenylamino)thieno[3,2-b]pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Amino-6-cyano-7-phenyl-2-(phenylamino)thieno[3,2-b]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Amino-6-cyano-7-phenyl-2-(phenylamino)thieno[3,2-b]pyridine-3-carboxamide apart is its combination of functional groups and the thieno[3,2-b]pyridine core, which provides unique reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

5-amino-2-anilino-6-cyano-7-phenylthieno[3,2-b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5OS/c22-11-14-15(12-7-3-1-4-8-12)18-17(26-19(14)23)16(20(24)27)21(28-18)25-13-9-5-2-6-10-13/h1-10,25H,(H2,23,26)(H2,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCANGHIFSKRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC3=C2SC(=C3C(=O)N)NC4=CC=CC=C4)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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